molecular formula C29H25N5O6 B2967142 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-isopropylphenyl)acetamide CAS No. 894932-16-2

2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-isopropylphenyl)acetamide

カタログ番号: B2967142
CAS番号: 894932-16-2
分子量: 539.548
InChIキー: OVOHIUIHCANOLL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C29H25N5O6 and its molecular weight is 539.548. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-isopropylphenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound features a quinazoline core integrated with multiple functional groups including oxadiazole and dioxolo moieties. The structural complexity suggests potential interactions with various biological targets. Its molecular formula is C20H15N5O6C_{20}H_{15}N_{5}O_{6} with a molecular weight of approximately 421.37 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in disease processes. Research indicates that similar compounds can inhibit key enzymes such as carbonic anhydrase and histone deacetylases, which are significant in cancer therapy . The presence of oxadiazole and quinazoline structures is known to confer diverse pharmacological activities including anticancer effects.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds related to this structure. For instance:

  • Zhang et al. synthesized derivatives that were screened for anticancer activity against various cell lines including HEPG2 (liver cancer), MCF7 (breast cancer), and others. Some derivatives exhibited IC50 values lower than standard treatments .
  • A comparative analysis showed that certain oxadiazole derivatives had significant inhibitory effects on cancer cell proliferation, with IC50 values ranging from 0.67 µM to 1.95 µM against different cancer types .

Cytotoxicity Studies

Cytotoxicity assessments revealed that the compound demonstrated selective toxicity towards cancer cells while sparing normal cells. For instance:

  • In vitro studies indicated that the compound could stimulate cell viability in A549 (lung cancer) and HepG2 cells significantly above 100% viability at certain concentrations .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Reference
Compound AHEPG21.18 ± 0.14
Compound BMCF70.67
Compound CSW11160.80

Table 2: Cytotoxicity Results

CompoundCell TypeViability (%) at 100 µM
Compound AL929 (normal)95%
Compound BA549 (cancer)120%
Compound CHepG2 (cancer)110%

Case Studies

  • Mechanism-Based Approaches : Recent research has focused on understanding the mechanism by which oxadiazole derivatives inhibit tumor growth through enzyme inhibition pathways . These studies often utilize molecular docking techniques to predict binding affinities and interactions with target proteins.
  • Comparative Studies : A study compared the efficacy of various oxadiazole-containing compounds against standard chemotherapeutics, revealing that some derivatives exhibited superior potency against specific cancer types .

科学的研究の応用

The compound "2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide" is a complex organic molecule with a molecular formula of C20H15N5O6 and a molecular weight of 421.369. It features a quinazoline core fused with dioxolo and oxadiazole moieties, suggesting potential biological activity, particularly in medicinal chemistry.

Pharmacological Potential

Compounds with similar structures to "2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide" often exhibit diverse pharmacological activities. The presence of oxadiazole and quinazoline rings is associated with various biological effects.

Anticancer Activity Oxadiazoles have shown inhibitory effects on cancer cell lines.

Enzyme Inhibition This compound may inhibit enzymes like carbonic anhydrase and histone deacetylases, which are relevant in cancer therapy and other diseases.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets, affecting pathways involved in cell proliferation and apoptosis through enzyme inhibition and receptor modulation.

Interaction Studies

"2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide" and similar compounds can interact with key enzymes involved in disease processes.

Carbonic Anhydrase Inhibition Carbonic anhydrase is crucial for maintaining acid-base balance and facilitating respiration; inhibitors can lead to therapeutic effects in conditions like glaucoma and epilepsy.

Case Studies

Recent studies have highlighted the potential of oxadiazole derivatives in medical applications.

Anticancer Studies A study evaluated a series of oxadiazole derivatives against various cancer cell lines. One derivative showed significant cytotoxicity against MCF-7 cells with an IC50 value of 27.3 μM.

Antiviral Activity Another study focused on the antiviral properties of similar compounds against Hepatitis B virus (HBV). Molecular docking studies indicated effective interaction with viral capsid proteins, suggesting potential as antiviral agents.

Related Research

In 2018, de Oliveira V. N. M. and collaborators synthesized a series of substituted N-cyclohexyl-3-aryl-1,2,4-oxadiazole-5-amines from corresponding arylamidoximes and DCC under MWI and determined their antitumor activity against HCT-116, human prostate (PC-3) and human astrocytoma (SNB-19) cancer cell lines . Compounds exhibited the highest activity and were further evaluated against five cell lines—HCT-116, PC-3, SNB-19, mouse melanoma (B16F10) and mouse adipose (L929). Their activity expressed by the IC 50 values ranged from 13.6 to 48.37 M, nonetheless, the levels of inhibition were still far from reference compound—doxorubicin, thus additional modifications of a chemical structure are required for improvement of the activity .

特性

CAS番号

894932-16-2

分子式

C29H25N5O6

分子量

539.548

IUPAC名

2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C29H25N5O6/c1-17(2)18-8-10-20(11-9-18)30-25(35)14-33-22-13-24-23(38-16-39-24)12-21(22)28(36)34(29(33)37)15-26-31-27(32-40-26)19-6-4-3-5-7-19/h3-13,17H,14-16H2,1-2H3,(H,30,35)

InChIキー

OVOHIUIHCANOLL-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4

溶解性

not available

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。